cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

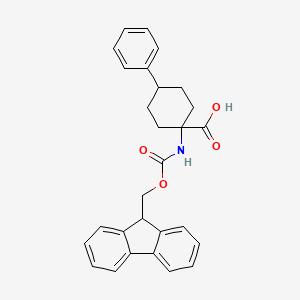

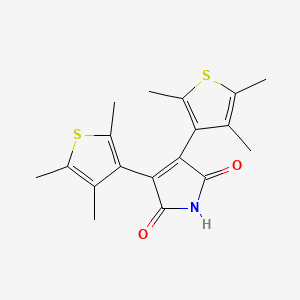

This compound contains a total of 64 bonds, including 37 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected, include its molecular formula, C28H27NO4, and its molecular weight, 441.53 . Other properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Large-Scale Synthesis

Large-scale synthesis methods have been developed for FMOC-protected non-proteogenic amino acids, highlighting their importance as building blocks for combinatorial libraries. These methods demonstrate the conversion of commercially available amino acids into their FMOC-derivatives with excellent yields, emphasizing the utility of FMOC-cis-β-amino acids in synthesizing diverse molecular structures (Dener et al., 2001).

Enantiomerically Pure β-Amino Acids

The synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, has been achieved from trans-cyclohexane-1,2-dicarboxylic acid. This process includes steps such as cyclization, amide formation, and Hofmann-type degradation, demonstrating the potential of N-FMOC-protected derivatives in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

Nonlinear Optical Chromophores

The synthesis of ω-secondary amino carboxylic acid monomers containing nonlinear optical (NLO) chromophores showcases the protective versatility of FMOC for advanced materials research. This highlights the chemical's role in generating functional materials with specific optical properties (Huang, Zhang, Dalton, & Weber, 2000).

Peptide Mimetics and Chimeras

FMOC-protected amino acids have been utilized in the synthesis of peptide mimetics and chimeras, demonstrating their role in the creation of complex molecular architectures for biological applications. This includes the development of cis- and trans-3-substituted proline-glutamic acid chimeras suitable for peptide synthesis (Maity, Saha, Gerling, Lentz, & Koksch, 2012).

Glycopeptide Synthesis

The scalable synthesis of Fmoc-protected GalNAc-threonine amino acid and T(N) antigen via nickel catalysis illustrates the use of FMOC-protected amino acids in glycopeptide synthesis. This approach addresses the synthesis of complex glycopeptides, demonstrating the broad applicability of FMOC-protected amino acids in synthesizing biologically relevant molecules (Yu, McConnell, & Nguyen, 2015).

Safety and Hazards

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4/c30-26(31)28(16-14-20(15-17-28)19-8-2-1-3-9-19)29-27(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDHFYXVHXGOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622888 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365550-63-6 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)